2-Methyl-1-(2-methylphenyl)propan-1-ol
Description
Structure and Properties 2-Methyl-1-(2-methylphenyl)propan-1-ol is a secondary alcohol with the IUPAC name reflecting its substituents: a hydroxyl group (-OH) on carbon 1 of the propanol backbone, a methyl group (-CH₃) on carbon 2, and a 2-methylphenyl (C₆H₄(CH₃)-) group attached to carbon 1. Its molecular formula is C₁₁H₁₆O, and its molecular weight is 164.24 g/mol. The compound’s structure introduces steric hindrance due to the bulky 2-methylphenyl group, which significantly influences its physicochemical properties, such as boiling point, solubility, and reactivity.
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKCRIMSDMNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(2-methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where benzylmagnesium chloride reacts with acetone to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(2-methylphenyl)propan-1-ol often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-Methyl-1-(2-methylphenyl)propan-1-one.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2-Methyl-1-(2-methylphenyl)propan-1-one.
Reduction: The corresponding hydrocarbon.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 2-methyl-1-(2-methylphenyl)propan-1-ol with structurally related alcohols:
*Estimated based on analogs; exact data unavailable in provided evidence.
Key Observations :
- Boiling Points: The presence of aromatic rings (e.g., 2-methylphenyl or phenyl groups) increases boiling points compared to aliphatic alcohols like isobutanol. This is due to stronger van der Waals interactions and molecular weight differences .
- Solubility: Bulky substituents reduce water solubility. For example, 2-methyl-1-(2-methylphenyl)propan-1-ol is less soluble than isobutanol but comparable to 1-phenylpropan-1-ol .
- Reactivity : Secondary alcohols (e.g., the target compound) exhibit slower oxidation rates compared to primary alcohols like 1-phenylpropan-1-ol. The steric hindrance from the 2-methylphenyl group further reduces reactivity in nucleophilic substitutions .
Biological Activity
2-Methyl-1-(2-methylphenyl)propan-1-ol, also known by its CAS number 100994-03-4, is an organic compound with a molecular formula of CHO and a molecular weight of 164.24 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The compound features a branched chain structure, which contributes to its unique physical and chemical properties. While specific data regarding its density, boiling point, and melting point are not extensively documented, the general characteristics of similar alcohols suggest it is likely to be a liquid at room temperature .
Biological Activity Overview
The biological activity of 2-Methyl-1-(2-methylphenyl)propan-1-ol has been explored in several studies, focusing on its antimicrobial, antifungal, and potential therapeutic effects. Below is a summary of the key findings from various research studies.
Case Studies
- Antifungal Activity : In a study evaluating the antifungal properties of structurally related compounds, it was found that certain derivatives exhibited potent activity against Candida albicans. The presence of methyl groups was noted to enhance this activity significantly .
- Therapeutic Potential : The compound has been investigated for potential therapeutic applications in treating infections caused by resistant strains of bacteria. The mechanism of action appears to involve disrupting bacterial cell wall synthesis, similar to other alcohols .
Research Findings
The biological activity of 2-Methyl-1-(2-methylphenyl)propan-1-ol may be attributed to its ability to interact with microbial cell membranes and disrupt their integrity. This is consistent with the behavior observed in other alcohols where the hydrophobic nature allows for penetration into lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
